molecular formula C11H14O4 B13623554 2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B13623554
M. Wt: 210.23 g/mol
InChI Key: BYZHYFXRWJQAOG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically include heating the mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation of the corresponding cinnamic acid derivative. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-oxo-3-(4-methoxy-3-methylphenyl)propanoic acid, while reduction could produce 2-hydroxy-3-(4-methoxy-3-methylphenyl)propanol.

Scientific Research Applications

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:

    2-(4-Methylphenyl)propanoic acid: This compound has a similar backbone but lacks the hydroxy and methoxy groups.

    3-(2-Methoxyphenyl)propanoic acid: It has a methoxy group in a different position on the phenyl ring.

Uniqueness

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. Its combination of hydroxy, methoxy, and methyl groups on the phenyl ring makes it a versatile compound for various chemical reactions and research applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C11H14O4/c1-7-5-8(3-4-10(7)15-2)6-9(12)11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14)

InChI Key

BYZHYFXRWJQAOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)O)OC

Origin of Product

United States

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